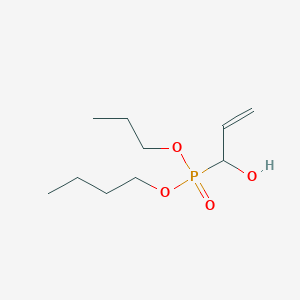
Butyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate is a chemical compound belonging to the class of phosphonates. Phosphonates are characterized by the presence of a phosphorus atom bonded to an alkyl or aryl group and an oxygen atom. This compound is notable for its unique structure, which includes a butyl and propyl group attached to a phosphonate moiety, along with a hydroxyprop-2-en-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate typically involves the alkylation of phosphonic ester-acid derivatives. One common method is the microwave-assisted alkylation of phosphonic ester-acid derivatives in the presence of alkyl halides and triethylamine under solvent-free conditions . This method is efficient and allows for the preparation of various alkylphosphonates with different alkoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and ionic liquids can enhance the efficiency and selectivity of the reactions, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Butyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or other reduced forms.
Substitution: The compound can participate in substitution reactions where the alkyl or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
Butyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other phosphonate compounds and as a reagent in organic synthesis.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, particularly in the study of enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of butyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that form new carbon-phosphorus bonds. Its hydroxy group can also engage in hydrogen bonding and other interactions that influence its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- Ethyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate
- Butyl methyl (1-hydroxyprop-2-en-1-yl)phosphonate
- Propyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate
Uniqueness
Butyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate is unique due to its specific combination of butyl and propyl groups attached to the phosphonate moiety. This structure imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it suitable for specialized applications in various fields .
Properties
CAS No. |
53722-18-2 |
|---|---|
Molecular Formula |
C10H21O4P |
Molecular Weight |
236.24 g/mol |
IUPAC Name |
1-[butoxy(propoxy)phosphoryl]prop-2-en-1-ol |
InChI |
InChI=1S/C10H21O4P/c1-4-7-9-14-15(12,10(11)6-3)13-8-5-2/h6,10-11H,3-5,7-9H2,1-2H3 |
InChI Key |
MTILXQDJLGZHKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C(C=C)O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















